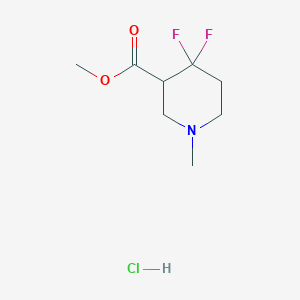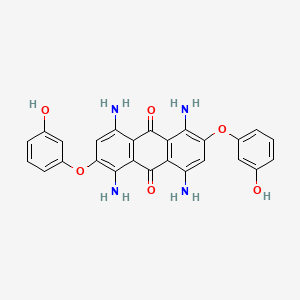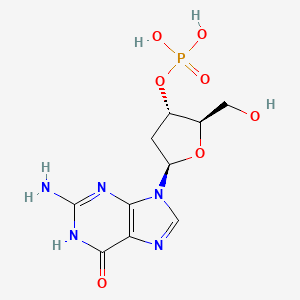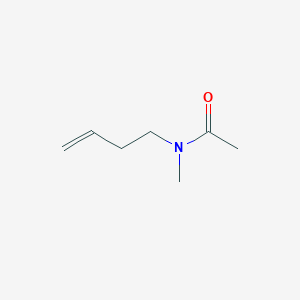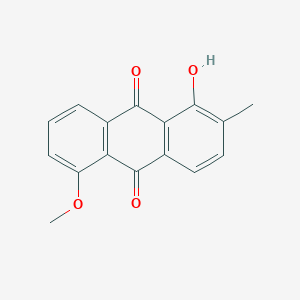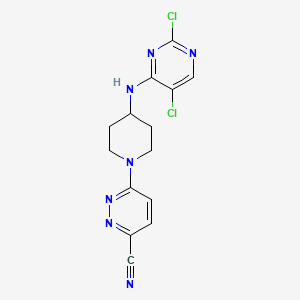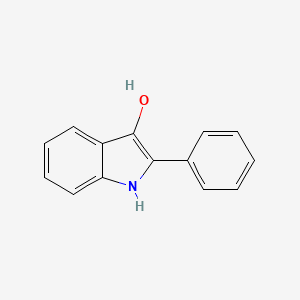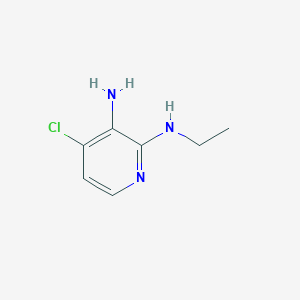
4-Chloro-N2-ethylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of pyridine derivatives and contains both an ethyl group (C₂H₅) and a chlorine atom (Cl) attached to the pyridine ring.
- This compound has applications in various fields due to its unique structure and properties.
2-chloro-N4-ethylpyridine-3,4-diamine: is a chemical compound with the molecular formula C₇H₁₀ClN₃.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of 2-chloropyridine with ethylenediamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures in a solvent such as ethanol or acetonitrile.
Industrial Production: While specific industrial methods may vary, the synthesis usually takes place in batch reactors or continuous flow systems.
Analyse Des Réactions Chimiques
Reactivity: 2-chloro-N4-ethylpyridine-3,4-diamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield substituted pyridine derivatives, which find applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Medicine: Researchers explore its potential as a building block for drug development, especially in antiviral or anticancer agents.
Chemistry: It serves as a versatile intermediate for synthesizing other pyridine-based compounds.
Industry: Its use extends to the production of specialty chemicals and materials.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine.
Uniqueness: The presence of both an ethyl group and a chlorine atom in the same molecule distinguishes it from related compounds.
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
4-chloro-2-N-ethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |
Clé InChI |
OVQDSUKAFGYZIK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=CC(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
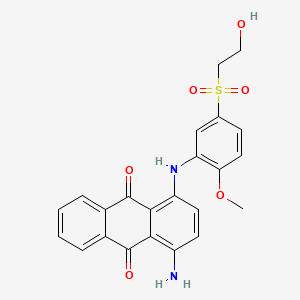
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
